
5,7-Difluorchroman-4-on
Übersicht
Beschreibung
5,7-Difluorochroman-4-one is a chemical compound with the molecular formula C9H6F2O2. It is used as a reagent in the preparation of various compounds, including tetrazolinone compounds, which are utilized as pest control agents .
Wissenschaftliche Forschungsanwendungen
5,7-Difluorochroman-4-one has several scientific research applications, including:
Biochemische Analyse
Biochemical Properties
5,7-Difluorochroman-4-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ketoreductases, which are enzymes involved in the reduction of ketones to alcohols. The interaction between 5,7-Difluorochroman-4-one and ketoreductases is crucial for its biochemical activity . Additionally, 5,7-Difluorochroman-4-one has been used as a reagent in the preparation of tetrazolinone compounds, which are utilized as pest control agents .
Cellular Effects
5,7-Difluorochroman-4-one has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, 5,7-Difluorochroman-4-one can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 5,7-Difluorochroman-4-one involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, 5,7-Difluorochroman-4-one has been found to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Difluorochroman-4-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies have shown that 5,7-Difluorochroman-4-one can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5,7-Difluorochroman-4-one vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For instance, at low doses, 5,7-Difluorochroman-4-one has been found to enhance cell growth and differentiation, whereas at high doses, it can induce cell death and other toxic effects . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
5,7-Difluorochroman-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key metabolic pathways involves its reduction by ketoreductases to form 5,7-difluorochroman-4-ol . This reduction process is essential for the compound’s biochemical activity and its role in metabolic flux. Additionally, 5,7-Difluorochroman-4-one can affect the levels of certain metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5,7-Difluorochroman-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, 5,7-Difluorochroman-4-one can bind to various intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 5,7-Difluorochroman-4-one is determined by specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, such as the nucleus, cytoplasm, and mitochondria . Its localization within these compartments can influence its activity and function. For example, 5,7-Difluorochroman-4-one’s presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5,7-Difluorochroman-4-one involves several synthetic routes. One common method includes the use of ketoreductase, coenzyme, and a coenzyme circulating system to perform an asymmetric reduction reaction . This method is advantageous due to its simplicity, high efficiency, mild conditions, and environmental friendliness .
Industrial Production Methods
For industrial production, a method that avoids the use of high-pollution liquid strong acid as a catalyst is preferred. This method ensures good product purity, stable quality, and low cost, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Difluorochroman-4-one undergoes various types of chemical reactions, including:
Reduction: Asymmetric reduction to produce ®-5,7-difluorochroman-4-ol.
Substitution: Used as a reagent in the preparation of tetrazolinone compounds.
Common Reagents and Conditions
Ketoreductase: Used in the asymmetric reduction reaction.
Coenzyme and Coenzyme Circulating System: Essential for the reduction process.
Major Products Formed
®-5,7-Difluorochroman-4-ol: Formed through asymmetric reduction.
Tetrazolinone Compounds: Formed through substitution reactions.
Wirkmechanismus
The mechanism of action of 5,7-Difluorochroman-4-one involves its role as a reagent in chemical reactions. For instance, in the preparation of tegoprazan, it acts as a starting material and undergoes a series of reactions to form the final product . Tegoprazan is a potassium-competitive acid blocker that inhibits gastric H+/K±ATPase, demonstrating the compound’s involvement in significant biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Difluorochroman-4-ol: A reduced form of 5,7-Difluorochroman-4-one.
Tetrazolinone Compounds: Products formed using 5,7-Difluorochroman-4-one as a reagent.
Uniqueness
5,7-Difluorochroman-4-one is unique due to its specific fluorine substitutions at the 5 and 7 positions, which confer distinct chemical properties and reactivity compared to other chroman-4-one derivatives .
Eigenschaften
IUPAC Name |
5,7-difluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVRCPGUGZXUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676391 | |
| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844648-22-2 | |
| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

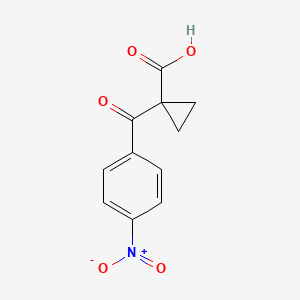
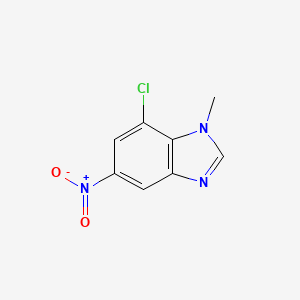
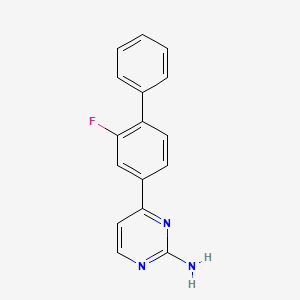
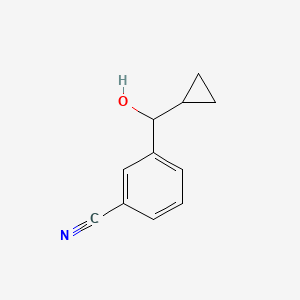
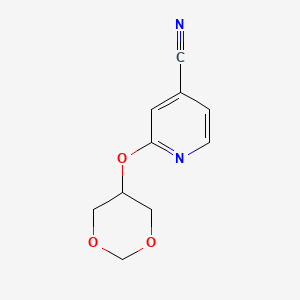
![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)
![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)
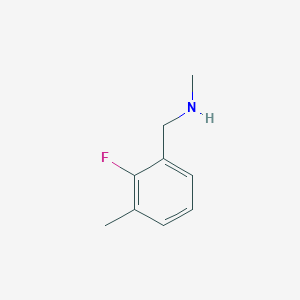
![4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394055.png)
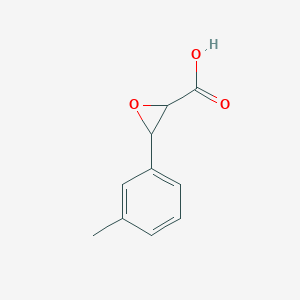
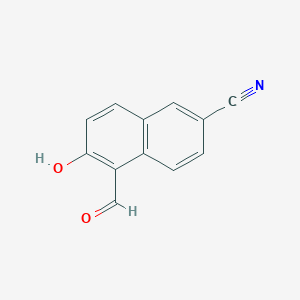
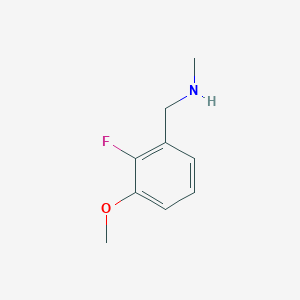

![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
